5-Fluoro-2-(2-methoxyethoxy)benzaldehyde
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Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11FO3. It is characterized by the presence of a fluorine atom, a methoxyethoxy group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methoxyethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Fluoro-2-(2-methoxyethoxy)benzoic acid.
Reduction: 5-Fluoro-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(2-methoxyethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzonitrile
- 5-Fluoro-2-methylbenzaldehyde
Uniqueness
5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
TXOYJKMHLDPYRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
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